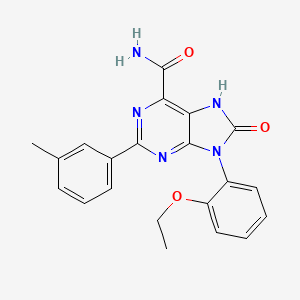
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as ETP-46464, is a small molecule inhibitor that has gained interest in the scientific community due to its potential applications in oncology. This compound has been shown to inhibit the activity of a protein called MTH1, which is involved in maintaining the balance of nucleotide pools in cells.
Scientific Research Applications
Antiviral Properties Research on purine derivatives has shown significant interest in their antiviral properties. The study by Duckworth et al. (1991) on 9-[2-(Phosphonomethoxy)alkoxy]purines, closely related to the structure of interest, highlights the potential of such compounds as antiviral agents against herpesviruses and retroviruses. These findings suggest that modifications of the purine structure can yield potent antiviral agents, hinting at the possibility that 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide could also exhibit antiviral activities under specific conditions (Duckworth et al., 1991).
Synthesis and Modification The synthetic versatility of purine compounds, including those similar to 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, allows for the development of various derivatives with potential biological activities. Studies by Kawashima & Kumashiro (1969) and Al‐Azmi et al. (2001) demonstrate the synthesis of purine N-oxides and 6-cyano-9-substituted-9H-purines, respectively, showcasing the chemical manipulability of the purine core for generating compounds with varied biological activities (Kawashima & Kumashiro, 1969); (Al‐Azmi et al., 2001).
Biological Activity and Structural Analysis Purine derivatives have been extensively studied for their biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. The versatility in their structure allows for the exploration of various biological targets. The study of purine acyclic nucleosides as nitrogen isosteres of known antiviral agents highlights the strategic modifications at the purine ring to explore its antiviral potential (Kelley, Krochmal, & Schaeffer, 1981). Similarly, Shah, Schaeffer, & Murray (1965) examined 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines for their enzyme inhibitory activity, indicating the potential of purine derivatives, including 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, in biomedical research (Shah, Schaeffer, & Murray, 1965).
properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEPJYHYJWVLSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2414464.png)
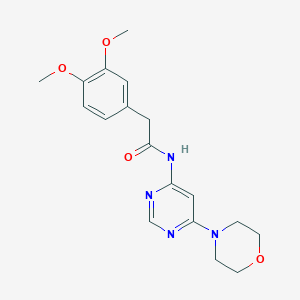

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
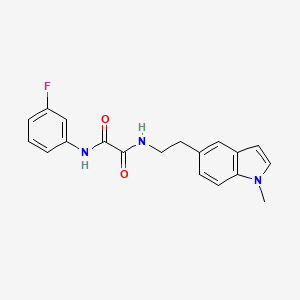
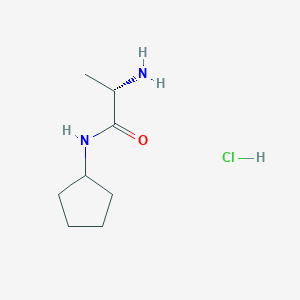
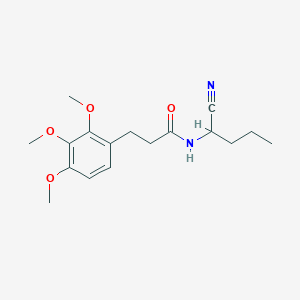

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
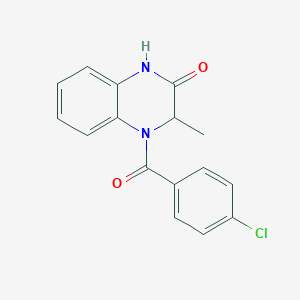
![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)